molecular formula C19H15N5O2S B2418297 N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114600-49-5

N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2418297
CAS No.: 1114600-49-5
M. Wt: 377.42
InChI Key: YHSGYOFLLRRHDW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiadiazoloquinazolin core, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-16(20-12-9-10-12)11-5-7-13(8-6-11)21-18-23-24-17(26)14-3-1-2-4-15(14)22-19(24)27-18/h1-8,12H,9-10H2,(H,20,25)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSGYOFLLRRHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step organic reactions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Cytotoxicity Studies

Research indicates that derivatives of thiadiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. A review highlighted that compounds similar to N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide showed significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .

In a specific study, the compound demonstrated an IC50 value indicating effective inhibition of tumor growth after treatment over a 14-day period. This suggests that the structural modifications in the thiadiazole derivatives are crucial for enhancing their anticancer properties .

Antimicrobial Properties

In addition to its anticancer applications, compounds with similar structural features have been evaluated for antimicrobial activity. A study conducted on derivatives of thiadiazoles demonstrated potent activity against various strains of Gram-positive and Gram-negative bacteria. This highlights the potential for N-cyclopropyl derivatives to serve as antimicrobial agents in therapeutic settings .

Case Study 1: Anticancer Evaluation

In 2011, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line. This study underscores the importance of structural variations in enhancing the cytotoxic effects of thiadiazole-based compounds .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that several compounds demonstrated significant inhibition against both bacterial and fungal strains. The synthesized compounds were subjected to screening against twelve different microbial strains, confirming their potential as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is unique due to its specific structural features, including the cyclopropyl group and the thiadiazoloquinazolin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide (CAS Number: 1114600-49-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S with a molecular weight of 377.4 g/mol. The compound features a quinazoline core linked to a thiadiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance:

  • Cytotoxicity Assays : Compounds containing thiadiazole and quinazoline derivatives have been tested against various cancer cell lines, such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). These studies have shown promising results with IC50 values indicating effective inhibition of cell proliferation .
    CompoundCell LineIC50 (µM)
    Compound 5A5492.12 ± 0.21
    Compound 6HCC8275.13 ± 0.97
    N-cyclopropyl derivativeA549TBD
  • Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to disruption of cellular processes associated with tumor growth .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have demonstrated antimicrobial properties:

  • Testing Against Bacteria : Antimicrobial assays conducted on Gram-positive and Gram-negative bacteria have revealed that certain derivatives exhibit significant antibacterial activity .
    Bacterial StrainActivity Level
    Staphylococcus aureusSignificant
    Escherichia coliModerate

Study on Thiadiazole Derivatives

A study published in 2020 reviewed the cytotoxic properties of various thiadiazole derivatives, highlighting their potential as anticancer agents. The results indicated that modifications in the substituents on the thiadiazole ring significantly influenced their biological activity . This reinforces the importance of structural optimization for enhancing efficacy.

Synthesis and Evaluation

Another research effort focused on synthesizing and evaluating derivatives of quinazoline and thiadiazole compounds for their biological activities. The study found that specific substitutions led to enhanced antitumor effects against multiple cancer cell lines . This suggests that N-cyclopropyl derivatives may possess similar or improved activity profiles.

Q & A

Q. How can researchers optimize the synthesis of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide to improve yield and purity?

  • Methodological Answer: Use a Design of Experiments (DOE) approach to systematically vary reaction parameters such as temperature (e.g., 70–120°C), solvent polarity (DMSO vs. ethanol), and catalyst loading (e.g., POCl₃ or morpholine derivatives). For example, refluxing in POCl₃ at 90°C for 3–4 hours under inert conditions has been effective for analogous thiadiazole-quinazoline cyclization . Post-synthesis, employ recrystallization from DMSO/water (2:1) to enhance purity . Monitor progress via TLC or HPLC, and validate yields using gravimetric analysis.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) to confirm cyclopropane and benzamide proton environments, FT-IR to verify carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is ideal for resolving stereochemical ambiguities in the thiadiazoloquinazoline core .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer: Conduct solvent screening in polar (e.g., DMSO, methanol) and non-polar (e.g., hexane) solvents using UV-Vis spectroscopy to quantify solubility. For stability, perform accelerated degradation studies at pH 2–12 (HCl/NaOH buffers) and elevated temperatures (40–60°C), monitoring decomposition via HPLC. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer: Use microplate-based assays for antimicrobial activity (e.g., MIC against S. aureus or E. coli) or cytotoxicity (MTT assay in cancer cell lines like HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate runs. For enzyme inhibition, employ fluorescence-based kinase or protease assays .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity or binding affinity of this compound?

  • Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases), prioritizing binding poses with lowest ΔG values. Validate predictions with experimental IC₅₀ data .

Q. What strategies resolve contradictions in observed biological activity across different studies?

  • Methodological Answer: Perform meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity or assay protocols. Use Western blotting or qPCR to confirm target engagement (e.g., kinase inhibition). Cross-validate with cheminformatics tools (e.g., PubChem BioAssay) to identify structural analogs with consistent activity .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer: Conduct ADME profiling in rodent models: measure plasma half-life (LC-MS/MS), tissue distribution (radiolabeled compound), and metabolite identification (HRMS). For toxicity, perform OECD-compliant acute/chronic studies , monitoring hepatic (ALT/AST) and renal (creatinine) biomarkers. Use pharmacokinetic modeling (e.g., NONMEM) to optimize dosing regimens .

Q. What mechanistic insights can be gained from studying the thiadiazoloquinazoline core’s electronic properties?

  • Methodological Answer: Perform time-resolved spectroscopy (e.g., femtosecond transient absorption) to track photoinduced electron transfer in the thiadiazole ring. Couple with cyclic voltammetry to measure redox potentials, correlating with DFT-calculated ionization potentials. Isotopic labeling (¹⁵N/³⁴S) can elucidate reaction pathways in degradation studies .

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